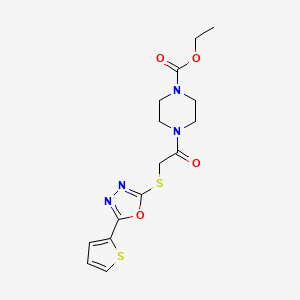

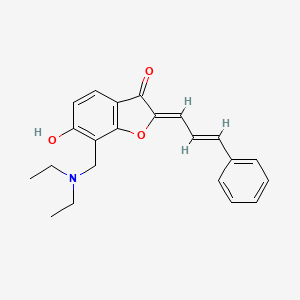

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One such method involves the microwave-assisted synthesis of benzofuran-3(2H)-ones . Another method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents .Molecular Structure Analysis

The molecular structure of this compound is unique and suitable for various studies, including drug development, organic synthesis, and spectroscopy analysis.Chemical Reactions Analysis

Benzofuran compounds are involved in various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .科学的研究の応用

Synthesis and Biological Activity

Researchers have developed methods for the synthesis of benzofuran derivatives, aiming to explore their potential biological activities. For instance, a study by Gao et al. (2013) on the synthesis of (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one showcased its application as a PET probe for imaging the enzyme PIM1, indicating its significance in medical imaging and potential in cancer research (Gao, Wang, Miller, & Zheng, 2013).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potentials of benzofuran derivatives have been the focus of numerous studies. A notable example is the work by Ostrowska et al. (2013), which involved the microwave-assisted preparation of O-alkylamino benzofurancarboxylates and their evaluation for antimicrobial activity. This study highlighted the potential of these compounds to inhibit the growth of a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Ostrowska, Hejchman, Wolska, Kruszewska, & Maciejewska, 2013).

Chemical Synthesis and Modification

The chemical synthesis and modification of benzofuran compounds are crucial for expanding their applications. For example, the practical synthesis of CCR5 antagonists incorporating benzofuran units has been developed, demonstrating the versatility of these compounds in creating therapeutically relevant molecules (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Estrogen Receptor Binding

Benzofuran derivatives have also been studied for their binding affinity to the estrogen receptor, indicating their potential in hormone-related research and therapy. Halabalaki et al. (2000) isolated new 2-phenyl-benzofurans from Onobrychis ebenoides and evaluated their estrogen receptor affinity, showcasing the relevance of these compounds in studying hormone interactions and possibly in designing drugs targeting estrogen receptors (Halabalaki, Aligiannis, Papoutsi, Mitakou, Moutsatsou, Sekeris, & Skaltsounis, 2000).

将来の方向性

Research on natural products containing benzofuran has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . These substances are potential natural drug lead compounds .

特性

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-3-23(4-2)15-18-19(24)14-13-17-21(25)20(26-22(17)18)12-8-11-16-9-6-5-7-10-16/h5-14,24H,3-4,15H2,1-2H3/b11-8+,20-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUAMCBINYQIFH-HGZPKWKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3)C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3)/C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL](/img/structure/B2400470.png)

![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)

![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)